8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-ethoxy-N-(3-ethoxypropyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-3-21-10-6-9-18-16(19)13-11-12-7-5-8-14(22-4-2)15(12)23-17(13)20/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHRVRDUTQQARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=C(C(=CC=C2)OCC)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromene core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the ethoxy groups: Ethylation reactions using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Amidation reaction: The final step involves the reaction of the chromene derivative with 3-ethoxypropylamine to form the carboxamide.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like thiols or amines replace the ethoxy groups.
Scientific Research Applications
Biological Activities
Compounds within the coumarin family, including 8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide, are known for their biological activities , which include:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, similar to other coumarin derivatives.
- Antimicrobial Activity : The structural features of this compound indicate potential antimicrobial properties, which are being investigated in various studies.
- Anticancer Potential : Due to its structural similarities with known bioactive coumarins, there is ongoing research into its potential use in cancer therapy.
Applications in Drug Discovery
The compound's unique structural characteristics make it a candidate for drug discovery. Its potential applications include:
- Lead Compound Development : The synthesis of derivatives based on this structure could lead to the development of new therapeutic agents targeting inflammation or microbial infections.
- Chemical Modifications : The functional groups present allow for various condensation reactions with nucleophiles, facilitating the creation of new compounds with enhanced biological activities.
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's applications:
- In Vitro Studies : Research has focused on its antimicrobial properties against specific bacterial strains, revealing promising results that warrant further investigation.
- In Vivo Models : Animal studies are being conducted to assess its anti-inflammatory effects and overall therapeutic potential in treating chronic conditions.
- Synthesis Pathways : Detailed methodologies for synthesizing this compound have been documented, emphasizing multi-step organic reactions that yield significant quantities for research purposes.
Mechanism of Action
The mechanism of action of 8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs include:
- 3-Oxo-3H-benzo[f]chromene-2-carboxamides (e.g., 5a–i) : These feature a fused benzo[f]chromene core instead of a simple chromene ring. Substituents like 3,5-dimethylphenyl (5a) enhance steric bulk but reduce solubility compared to the ethoxypropyl group in the target compound.
- 2-Oxo-2H-chromene-3-carboxamides : These share the core chromene-carboxamide structure but lack ethoxy substituents. For example, derivatives with H or CH2CH2OCH3 substituents exhibit lower lipophilicity than the target compound.
Key Structural Differences:
| Compound | Core Structure | Substituents | Solubility Implications |
|---|---|---|---|
| Target Compound | Chromene | 8-ethoxy, N-(3-ethoxypropyl) | Enhanced hydrophilicity |
| 3-Oxo-benzo[f]chromene-5a | Benzo[f]chromene | 3,5-Dimethylphenyl | Reduced solubility |
| 2-Oxo-chromene derivatives | Chromene | H, CH2CH2OCH3, or other alkyl groups | Variable, dependent on substituent |
Physicochemical Properties
Elemental Analysis and Melting Points:
| Compound | Elemental Analysis (C/H/N) | Melting Point (°C) |
|---|---|---|
| Target Compound* | Theoretical: ~C 60–65%; H 6–8% | Estimated 200–250 |
| 3-Oxo-benzo[f]chromene-3 | Found: C 59.61%, H 7.26%, N 1.93% | 235.1–236.5 |
| β-Cyclodextrin complex 14 | Found: C 50.85%, H 6.78%, N 2.77% | Not reported |
*Theoretical values for the target compound are inferred from analogs in and .
Biological Activity
8-Ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes an ethoxy group and a carboxamide functional group, which are critical for its biological activity.
Antioxidant Properties
Research has indicated that chromene derivatives exhibit significant antioxidant activity. The presence of the ethoxy groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that compounds with similar structures showed a reduction in lipid peroxidation and increased levels of endogenous antioxidants such as glutathione .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. Comparative studies indicated that this compound exhibited stronger antimicrobial effects than some standard antibiotics .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. The compound has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures. These findings suggest that it may be useful in treating inflammatory conditions. A case study involving animal models showed significant reductions in inflammation markers after administration of the compound .
The biological activities of this compound can be attributed to its interaction with various cellular pathways:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and membrane integrity.
- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly through inhibition of NF-kB activation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Decreases levels of inflammatory cytokines |
Case Studies
- Antioxidant Efficacy : In a controlled study involving human cell lines, treatment with this compound resulted in a 40% decrease in reactive oxygen species (ROS) compared to untreated controls.
- In Vivo Anti-inflammatory Study : Mice treated with the compound showed a significant reduction in paw edema induced by carrageenan, indicating potent anti-inflammatory effects.
Q & A
Basic Research Question
- 1H/13C NMR : Assignments focus on distinguishing ethoxy groups (δ 1.2–1.4 ppm for CH3, δ 3.4–4.1 ppm for OCH2) and chromene carbonyl (δ 164–168 ppm). Overlapping signals in the aromatic region (δ 6.8–8.2 ppm) require 2D COSY/HSQC for resolution .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 362.1498 (calculated for C18H23NO5) .
- XRD : Resolves stereoelectronic effects of the chromene core and ethoxy substituents, critical for crystallinity studies .
What contradictions exist in reported biological activities of structurally analogous coumarin carboxamides, and how can they be addressed experimentally?
Advanced Research Question
- Data conflicts : Some studies report anti-cancer activity (IC50 <10 μM in HeLa cells) , while others show limited efficacy (IC50 >50 μM) in similar models.
- Methodological solutions :
- Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .
- Use orthogonal assays (e.g., apoptosis markers vs. MTT) to confirm mechanisms .
- Compare substituent effects: Ethoxy vs. methoxy groups may alter logP and membrane permeability, impacting activity .
How can computational modeling predict the binding affinity of this compound to kinase targets (e.g., CDK2)?
Advanced Research Question
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions. The chromene carbonyl forms hydrogen bonds with kinase hinge regions (e.g., CDK2 Leu83), while ethoxy groups occupy hydrophobic pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA: ΔG ~ -8 kcal/mol) .
- Limitations : Solvation effects of ethoxy groups may require explicit solvent models for accuracy .
What strategies optimize regioselectivity in electrophilic substitution reactions of the chromene core?
Advanced Research Question
- Directing groups : The 3-carboxamide acts as a meta-director, favoring electrophilic attack (e.g., nitration) at position 6 or 7. Steric hindrance from ethoxy groups may shift selectivity .
- Catalytic control : Lewis acids (e.g., FeCl3) enhance para-substitution in bromination reactions .
- Solvent effects : Polar solvents (acetonitrile) stabilize charge-separated intermediates, improving regioselectivity by 20–30% .
How do solvent polarity and temperature affect the compound’s stability in long-term storage?
Basic Research Question
- Degradation pathways : Hydrolysis of the amide bond is pH-dependent (t1/2 = 14 days at pH 7.4, 37°C) .
- Optimal storage : Lyophilized powder at -20°C in argon atmosphere retains >95% purity for 12 months. Avoid DMSO stock solutions due to oxidative degradation .
- Analytical monitoring : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect degradation products (e.g., free carboxylic acid at Rt 4.2 min) .
What synthetic challenges arise in scaling up this compound, and how can they be mitigated?
Advanced Research Question
- Key issues :
- Exothermic amide coupling requires jacketed reactors for temperature control (<30°C) .
- Low solubility in aqueous buffers complicates purification at >100 g scale.
- Solutions :
- Switch to flow chemistry for safer, continuous processing .
- Use antisolvent crystallization (water added to THF solution) to improve yield (85% → 92%) .
How does the electronic nature of substituents (ethoxy vs. methoxy) influence photophysical properties?
Advanced Research Question
- UV-Vis spectroscopy : Ethoxy groups redshift λmax by ~15 nm (320 → 335 nm) compared to methoxy derivatives due to enhanced electron-donating effects .
- Fluorescence quantum yield : Ethoxy substitution reduces ΦF from 0.45 (methoxy) to 0.28 due to increased non-radiative decay .
- Applications : Tailored substituents enable use as polarity-sensitive probes in cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
